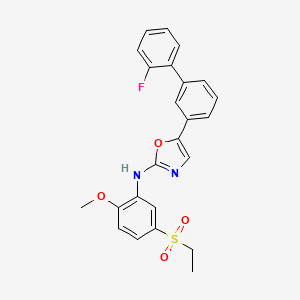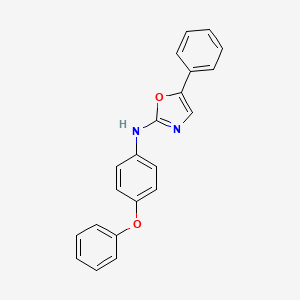
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxyphenyl group and a phenyl group attached to an oxazole ring, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the phenoxyphenyl and phenyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminodiphenyl ester with acids like acrylic, methacrylic, crotonic, and itaconic acids can lead to the formation of N-substituted β-alanines, which undergo ring closure to form oxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve semi-continuous or fully continuous processes to ensure high yield and purity. The use of advanced techniques such as Suzuki–Miyaura coupling can be employed to introduce the phenoxyphenyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents onto the phenyl or phenoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. For instance, similar compounds have been shown to inhibit mitochondrial complex I, affecting cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: This compound is a potent inhibitor of mitochondrial complex I and has been studied for its potential in treating diseases like Huntington’s.
N-(4-phenoxyphenyl)-β-alanines: These compounds undergo cyclization to form oxazole derivatives and have been explored for their unique chemical properties.
Uniqueness
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of phenoxyphenyl and phenyl groups attached to an oxazole ring makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C21H16N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C21H16N2O2/c1-3-7-16(8-4-1)20-15-22-21(25-20)23-17-11-13-19(14-12-17)24-18-9-5-2-6-10-18/h1-15H,(H,22,23) |
InChI Key |
MKASXHWBPFPYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


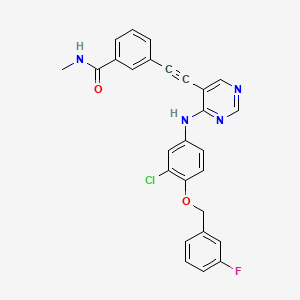
![N-[(4-methoxyphenyl)methyl]-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B10755048.png)
![4-{2-[(4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]-pyridin-2-yl}-phenyl)oxy]ethyl}morpholine](/img/structure/B10755056.png)
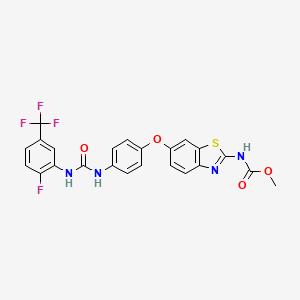
![1-(3-methoxyphenyl)-3-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755061.png)
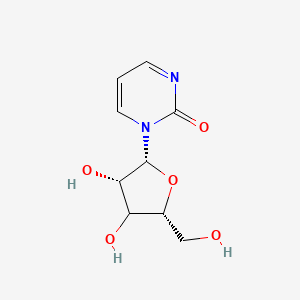
![N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755077.png)
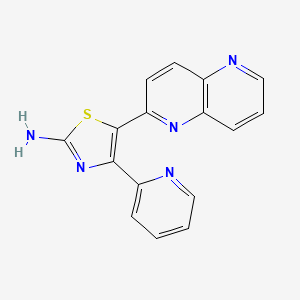
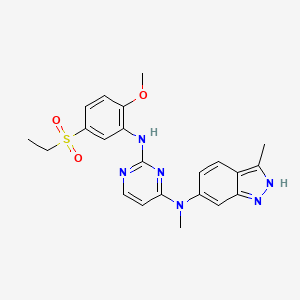
![2-[4-methoxyphenyl]-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine](/img/structure/B10755096.png)

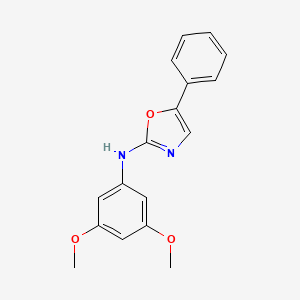
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10755122.png)
